molecular formula C24H20O5 B12404737 Ppar|A agonist 2

Ppar|A agonist 2

Cat. No.: B12404737
M. Wt: 388.4 g/mol
InChI Key: SYAPZOACBBPGKH-UHFFFAOYSA-N
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Description

Ppar|A agonist 2 is a compound that acts on the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a ligand-activated transcription factor that plays a crucial role in regulating lipid metabolism and inflammation. This compound is of significant interest due to its potential therapeutic applications in treating metabolic disorders, cardiovascular diseases, and other conditions related to lipid metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ppar|A agonist 2 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route involves the use of starting materials such as aromatic carboxylic acids and amines, which undergo condensation reactions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and optimizing the process for cost-effectiveness and efficiency. This may include continuous flow reactions, automated synthesis, and stringent quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Ppar|A agonist 2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Ppar|A agonist 2 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the mechanisms of ligand-receptor interactions and the effects of structural modifications on activity.

    Biology: Investigated for its role in regulating gene expression related to lipid metabolism and inflammation.

    Medicine: Explored as a potential therapeutic agent for treating metabolic disorders, cardiovascular diseases, and inflammatory conditions.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting PPARα .

Mechanism of Action

Ppar|A agonist 2 exerts its effects by binding to the PPARα receptor, which is a nuclear receptor involved in the regulation of gene expression. Upon binding, the receptor undergoes a conformational change that allows it to interact with specific DNA sequences, leading to the activation or repression of target genes. This process ultimately affects lipid metabolism, inflammation, and other physiological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ppar|A agonist 2 include:

  • Clofibrate
  • Gemfibrozil
  • Ciprofibrate
  • Bezafibrate
  • Fenofibrate
  • Aleglitazar
  • Muraglitazar
  • Tesaglitazar .

Uniqueness

This compound is unique in its specific binding affinity and selectivity for the PPARα receptor. This selectivity allows it to effectively modulate lipid metabolism and inflammation with potentially fewer side effects compared to other PPAR agonists. Additionally, its unique chemical structure provides opportunities for further optimization and development of new therapeutic agents .

Properties

Molecular Formula

C24H20O5

Molecular Weight

388.4 g/mol

IUPAC Name

5,7-dimethoxy-2-phenyl-3-phenylmethoxychromen-4-one

InChI

InChI=1S/C24H20O5/c1-26-18-13-19(27-2)21-20(14-18)29-23(17-11-7-4-8-12-17)24(22(21)25)28-15-16-9-5-3-6-10-16/h3-14H,15H2,1-2H3

InChI Key

SYAPZOACBBPGKH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=O)C(=C(O2)C3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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